Cas no 476669-16-6 ((2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-ethoxyphenyl)prop-2-enenitrile)

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-ethoxyphenyl)prop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
-
- (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-ethoxyphenyl)prop-2-enenitrile
- 476669-16-6
- (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile
- (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile
- (Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile
- F0760-0130
- AKOS024598967
-
- Inchi: 1S/C22H20N2OS/c1-4-25-21-8-6-5-7-18(21)12-19(13-23)22-24-20(14-26-22)17-10-9-15(2)16(3)11-17/h5-12,14H,4H2,1-3H3/b19-12-
- InChI Key: AJJGJLRJGBKFLY-UNOMPAQXSA-N
- SMILES: S1C=C(C2C=CC(C)=C(C)C=2)N=C1/C(/C#N)=C\C1C=CC=CC=1OCC
Computed Properties
- Exact Mass: 360.12963444g/mol
- Monoisotopic Mass: 360.12963444g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 74.2Ų
(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-ethoxyphenyl)prop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-0130-2mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
476669-16-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0760-0130-20mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
476669-16-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0760-0130-40mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
476669-16-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0760-0130-10μmol |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
476669-16-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-0130-5mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
476669-16-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-0130-100mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
476669-16-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0760-0130-2μmol |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
476669-16-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0760-0130-15mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
476669-16-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0760-0130-30mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
476669-16-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0760-0130-4mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
476669-16-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-ethoxyphenyl)prop-2-enenitrile Related Literature
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-ethoxyphenyl)prop-2-enenitrile
Compound CAS No 476669-16-6: (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-ethoxyphenyl)prop-2-enenitrile
The compound with CAS No 476669-16-6, known as (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-ethoxyphenyl)prop-2-enenitrile, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thiazole derivatives, which have gained considerable attention in recent years due to their versatile properties and wide-ranging applications in fields such as pharmacology, materials science, and agrochemistry.
The molecular structure of this compound is characterized by a thiazole ring system, which serves as a central scaffold for various functional groups. The presence of a thiazole ring endows the molecule with unique electronic properties and enhances its stability under diverse chemical conditions. Recent studies have highlighted the importance of thiazole derivatives in drug design, particularly for their ability to modulate enzyme activity and interact with biological targets such as receptors and ion channels.
One of the key features of this compound is its substitution pattern. The thiazole ring is substituted at the 4-position with a 3,4-dimethylphenyl group, which introduces steric bulk and electronic effects that can influence the molecule's reactivity and solubility. Additionally, the propargyl nitrile group attached to the thiazole ring contributes to the molecule's conjugation and reactivity. This combination of functional groups makes the compound a promising candidate for use in click chemistry reactions, where azides and alkynes are used to form stable triazole linkages.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of methods. One notable approach involves the use of transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, which allows for precise control over the substitution pattern on the aromatic rings. Another approach leverages organocatalysis to construct the thiazole ring via amines or imines as catalysts, offering an environmentally friendly alternative to traditional synthetic methods.
In terms of physical properties, this compound exhibits a high degree of thermal stability and moderate solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are commonly employed for quality control and characterization purposes.
The biological activity of this compound has been extensively studied in recent years. In vitro assays have demonstrated its potential as an inhibitor of several key enzymes involved in metabolic pathways. For instance, studies have shown that it exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Furthermore, preliminary results from cell-based assays suggest that it may possess anti-inflammatory properties by modulating cytokine production in immune cells.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its ability to form stable covalent bonds through click chemistry makes it an attractive candidate for use in polymer synthesis and cross-linking applications. Recent research has explored its use as a building block for constructing stimuli-responsive polymers that can undergo reversible changes in response to external stimuli such as temperature or pH.
The environmental impact of this compound has also been a topic of interest among researchers. Studies have shown that it exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further investigations are required to fully understand its long-term persistence and bioaccumulation potential in natural ecosystems.
In conclusion, CAS No 476669-16-6 represents a versatile organic molecule with significant potential across multiple scientific disciplines. Its unique structural features and functional groups make it an invaluable tool for researchers working in drug discovery, materials science, and chemical synthesis. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing both academic research and industrial innovation.
476669-16-6 ((2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(2-ethoxyphenyl)prop-2-enenitrile) Related Products
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)



